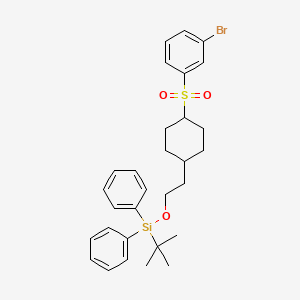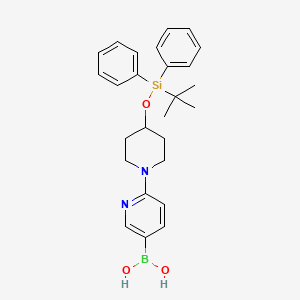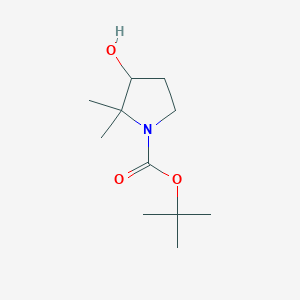
(2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane
Vue d'ensemble
Description
2-(4-((3-Bromophenyl)sulfonyl)cyclohexyl)ethoxy)(tert-butyl)diphenylsilane, also known as BSPCD, is a silane compound containing a bromophenyl group and a sulfonyl group bonded to a cyclohexyl group. It is a versatile compound with a wide range of applications in organic synthesis and materials science.
Applications De Recherche Scientifique
Cycloaddition Reactions and Molecular Synthesis
Formal [4 + 2] cycloaddition reactions between cyclobutanones and allyltrialkylsilanes, facilitated by tin(IV) chloride catalysis, have been shown to yield substituted cyclohexanones. Such reactions, especially involving allyl-tert-butyldiphenylsilane, underscore the utility of silyl and sulfonyl groups in complex organic synthesis (Matsuo et al., 2009).
Molecular Electronics
Aryl bromides, including those with sulfonyl substituents, serve as precursors for thiol end-capped molecular wires. Efficient synthetic transformations of such compounds highlight their significance in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires for molecular electronics applications (Stuhr-Hansen et al., 2005).
Chemiluminescence Studies
Investigations into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveal their base-induced chemiluminescence properties. Such studies indicate the potential for developing novel chemiluminescent materials or probes for analytical applications (Watanabe et al., 2010).
Electrochemical Properties and Polymer Synthesis
The synthesis of new benzimidazole derivatives and their incorporation into donor–acceptor–donor type polymers demonstrate the role of sulfonyl and silyl groups in tailoring the electrochemical and optical properties of polymers, which could be pivotal for advances in photovoltaic materials or electronic devices (Ozelcaglayan et al., 2012).
Propriétés
IUPAC Name |
2-[4-(3-bromophenyl)sulfonylcyclohexyl]ethoxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37BrO3SSi/c1-30(2,3)36(28-13-6-4-7-14-28,29-15-8-5-9-16-29)34-22-21-24-17-19-26(20-18-24)35(32,33)27-12-10-11-25(31)23-27/h4-16,23-24,26H,17-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBPCMOPURGCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3CCC(CC3)S(=O)(=O)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37BrO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)




![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)


![tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B1408293.png)
![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1408296.png)